



# Application Note: A High-Throughput TIGIT Blockade Bioassay for Therapeutic Antibody Screening

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pgitc    |           |
| Cat. No.:            | B3175645 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction T cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells that plays a crucial role in negative regulation of immune responses.[1][2][3] TIGIT competes with the co-stimulatory receptor CD226 to bind ligands such as CD155 (PVR) and CD112, which are often expressed on antigen-presenting cells (APCs) and tumor cells.[1][2][4] This interaction leads to the suppression of T cell and NK cell activity, contributing to tumor immune evasion.[1][5] Consequently, blocking the TIGIT pathway with monoclonal antibodies is a promising strategy in cancer immunotherapy, aiming to restore and enhance anti-tumor immune responses.[5][6][7]

This application note provides a detailed protocol for a robust, cell-based reporter gene assay designed to screen and characterize therapeutic antibodies that block the TIGIT-CD155 interaction. The assay overcomes the limitations of traditional methods that rely on primary cells, which often suffer from high variability.[1][6]

Assay Principle The TIGIT blockade bioassay utilizes a co-culture system of two engineered cell lines:

 TIGIT Effector Cells: Jurkat T cells that stably express human TIGIT and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.
 [1][6]



 CD155 Target Cells: CHO-K1 cells that stably express human CD155 and an engineered cell-surface T-cell receptor (TCR) activator.[4][8]

When co-cultured, the TCR activator on the Target Cells engages the TCR on the Effector Cells, leading to NFAT pathway activation and luciferase expression. Simultaneously, the CD155-TIGIT interaction delivers an inhibitory signal, suppressing this activation and reducing the luminescent output. A potent anti-TIGIT blocking antibody will disrupt the CD155-TIGIT interaction, thereby relieving the inhibition and restoring a strong luminescent signal. The intensity of the signal is directly proportional to the blocking activity of the antibody.[1][4][6]



Click to download full resolution via product page

Caption: TIGIT signaling pathway and the mechanism of antibody-mediated blockade.

# **Experimental Protocols Materials and Reagents**



| Reagent                                             | Supplier          | Catalog No.<br>(Example) | Storage                                            |
|-----------------------------------------------------|-------------------|--------------------------|----------------------------------------------------|
| TIGIT Effector Cells (Jurkat/NFAT-luc)              | (e.g., Promega)   | J2201                    | Liquid Nitrogen Vapor<br>Phase                     |
| CD155 aAPC/CHO-<br>K1 Target Cells                  | (e.g., Promega)   | J2201                    | Liquid Nitrogen Vapor<br>Phase                     |
| RPMI 1640 Medium                                    | (e.g., Gibco)     | 11875093                 | 4°C                                                |
| Fetal Bovine Serum<br>(FBS)                         | (e.g., Gibco)     | 26140079                 | -20°C                                              |
| Penicillin-<br>Streptomycin                         | (e.g., Gibco)     | 15140122                 | -20°C                                              |
| Assay Buffer (e.g.,<br>RPMI + 1% FBS)               | N/A               | N/A                      | 4°C                                                |
| Control Anti-TIGIT<br>Antibody                      | (e.g., BioLegend) | 372704                   | 4°C or -20°C per<br>manufacturer's<br>instructions |
| Isotype Control<br>Antibody                         | (e.g., BioLegend) | 400124                   | 4°C or -20°C per<br>manufacturer's<br>instructions |
| Luciferase Assay<br>Reagent                         | (e.g., Promega)   | E6110                    | -20°C                                              |
| 96-well solid white,<br>flat-bottom assay<br>plates | (e.g., Corning)   | 3917                     | Room Temperature                                   |

# **Protocol 1: Cell Culture and Handling**

• Cell Thawing: Thaw vials of TIGIT Effector and CD155 Target cells rapidly in a 37°C water bath. Decontaminate the vials before transferring contents to sterile tubes containing prewarmed culture medium (RPMI 1640 + 10% FBS + 1% Pen-Strep).



- Cell Culture: Culture cells at 37°C in a 5% CO<sub>2</sub> incubator. Maintain TIGIT Effector cells at a density between 1x10<sup>5</sup> and 1x10<sup>6</sup> cells/mL and CD155 Target cells between 2x10<sup>5</sup> and 2x10<sup>6</sup> cells/mL.
- Cell Banking: Propagate cells to create frozen cell banks before extensive use in assays to ensure consistency.[9]

# **Protocol 2: TIGIT Blockade Bioassay Procedure**

This protocol is optimized for a 96-well plate format.



#### TIGIT Blockade Bioassay Workflow







Click to download full resolution via product page

Caption: A step-by-step workflow for the TIGIT blockade bioassay.



#### Day 1: Plating Effector Cells

- Prepare TIGIT Effector Cells by resuspending them in cell recovery medium.
- Add 10,000 effector cells in 80  $\mu$ L of medium to the inner 60 wells of a 96-well white, flat-bottom assay plate.
- Add 100 μL of sterile water or PBS to the outer wells to prevent evaporation.
- Incubate the plate overnight at 37°C in a 5% CO<sub>2</sub> incubator.[8]

#### Day 2: Antibody Treatment and Co-culture

- Prepare 10-point serial dilutions of the anti-TIGIT control antibody and test antibodies in assay buffer. Include an isotype control and a "no antibody" control.
- Thaw one vial of CD155 Target Cells and resuspend them in assay buffer at the desired concentration (e.g., 1x10<sup>6</sup> cells/mL).
- Add 20 μL of the antibody dilutions to the wells containing the effector cells.
- Add 20  $\mu$ L of the CD155 Target Cell suspension to the wells. The final volume should be 120  $\mu$ L.
- Incubate the plate for 6 hours at 37°C in a 5% CO<sub>2</sub> incubator.

#### Day 2: Luminescence Reading

- Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
- Prepare the luciferase assay reagent according to the manufacturer's instructions.
- Add 100 μL of the luciferase reagent to each well.
- Incubate for 10-20 minutes at room temperature, protected from light.
- Read the luminescence using a microplate reader.



# **Data Analysis and Interpretation**

The goal of data analysis is to determine the potency of the test antibodies, typically expressed as an EC<sub>50</sub> value (the concentration of antibody that produces 50% of the maximal response).





Click to download full resolution via product page

Caption: Logical workflow for processing raw data to identify hit candidates.



- Background Subtraction: Subtract the average luminescence from wells with no antibody or isotype control from all other wells.[3]
- Normalization (Fold Induction): To compare across plates, data can be normalized. Calculate fold induction by dividing the signal of each well by the average signal of the "no antibody" control wells.
- Dose-Response Curves: Plot the Fold Induction (Y-axis) against the logarithm of the antibody concentration (X-axis).
- EC<sub>50</sub> Calculation: Use a non-linear regression model, such as a four-parameter variable slope equation, to fit the dose-response curve and calculate the EC<sub>50</sub> value using software like GraphPad Prism.[9]

# **Data Presentation**

Quantitative results from an antibody screening campaign should be summarized in a clear, tabular format for easy comparison of candidate potency and efficacy.

Table 1: Example Screening Data for Anti-TIGIT Antibody Candidates

| Antibody ID  | EC <sub>50</sub> (nM) | Max Fold<br>Induction | R <sup>2</sup> of Curve Fit | Hill Slope |
|--------------|-----------------------|-----------------------|-----------------------------|------------|
| Ab-001       | 0.85                  | 12.5                  | 0.995                       | 1.1        |
| Ab-002       | 1.22                  | 11.9                  | 0.991                       | 1.0        |
| Ab-003       | 25.6                  | 8.2                   | 0.988                       | 1.3        |
| Ab-004       | > 100                 | 2.1                   | N/A                         | N/A        |
| Control Ab   | 0.91                  | 12.8                  | 0.998                       | 1.2        |
| Isotype Ctrl | > 1000                | 1.1                   | N/A                         | N/A        |

Interpretation of Table 1:



- Ab-001 and Ab-002 show high potency (sub-nanomolar to low nanomolar EC₅₀) and high efficacy (Max Fold Induction >11), comparable to the Control Antibody. These would be considered strong "hit" candidates.
- Ab-003 shows significantly lower potency, suggesting weaker blocking activity.
- Ab-004 and the Isotype Control show minimal to no blocking activity.

Conclusion The described TIGIT blockade bioassay provides a specific, reliable, and high-throughput compatible method for screening and characterizing anti-TIGIT therapeutic antibodies.[1][6] Its robust performance and standardized protocol make it an invaluable tool for potency testing, stability studies, and lot release in the development of novel cancer immunotherapies.[1][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A reporter gene assay for determining the biological activity of therapeutic antibodies targeting TIGIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIGIT Blockade Assay Creative Biolabs [creative-biolabs.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. TIGIT/CD155 Blockade Bioassay [worldwide.promega.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A reporter gene assay for determining the biological activity of therapeutic antibodies targeting TIGIT PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Characterize biologics for immune checkpoint blockade with reporter bioassays using SpectraMax microplate readers [moleculardevices.com]
- 9. promega.com [promega.com]



• To cite this document: BenchChem. [Application Note: A High-Throughput TIGIT Blockade Bioassay for Therapeutic Antibody Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3175645#developing-a-tigit-blockade-bioassay-for-antibody-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com